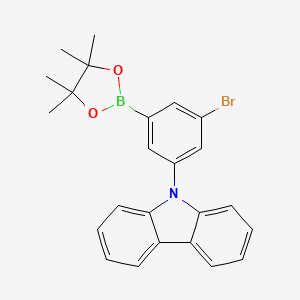

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester

Beschreibung

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is a boronic acid derivative featuring a carbazole moiety directly attached to a phenyl ring substituted with a bromine atom at the 3-position and a pinacol-protected boronate group at the 5-position. This compound is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine and boronate functionalities. The carbazole group confers π-conjugation, making it relevant in optoelectronic materials, while the pinacol ester enhances solubility and stability compared to free boronic acids .

Eigenschaften

IUPAC Name |

9-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BBrNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFYFSATBNDZNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)N3C4=CC=CC=C4C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Selective Bromination at the 3-Position

The synthesis begins with the bromination of a carbazole precursor to introduce the bromine atom at the 3-position. A common method involves treating 9H-carbazole with N-bromosuccinimide (NBS) in a mixed solvent system of glacial acetic acid and chloroform (1:1 v/v) at 0°C for 12 hours. This regioselective bromination achieves an 85% yield of 3-bromo-9H-carbazole, a key intermediate. The low temperature minimizes side reactions, such as dibromination or oxidation of the carbazole ring.

Optimization of Bromination Conditions

Reaction efficiency depends on solvent polarity and stoichiometry. Polar aprotic solvents like dichloromethane (DCM) reduce NBS decomposition, while a 1:1 molar ratio of carbazole to NBS prevents over-bromination. Post-reaction purification via silica gel chromatography (petroleum ether:DCM = 2:1) isolates the monobrominated product with >95% purity.

Suzuki-Miyaura Cross-Coupling for Aryl-Boronate Formation

Palladium-Catalyzed Coupling Reactions

The brominated carbazole intermediate undergoes Suzuki-Miyaura coupling with a phenylboronic acid pinacol ester to install the boronate group. A representative protocol uses tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium hydroxide (2.5 equiv) in a tetrahydrofuran (THF)/water (2:1) solvent system at 80°C. This method achieves an 80% yield by facilitating transmetalation between the palladium complex and boronic ester.

Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | NaOH | THF/H₂O | 80°C | 80% |

| Pd(DPPF)Cl₂ | KOAc | Toluene/EtOH | 70–90°C | 60% |

| Ni(COD)₂/BPY | Cs₂CO₃ | 1,4-Dioxane | 100°C | 58% |

Role of Weak Bases in Coupling Efficiency

Recent advancements highlight the use of weak bases like Cs₂CO₃ to suppress protodeborylation of the boronate group. In Pd/Cu cocatalyzed systems, Cs₂CO₃ enhances coupling yields (98%) by stabilizing the palladium intermediate while avoiding decomposition of base-sensitive functional groups.

Boronation and Pinacol Ester Protection

Pinacol Ester Stabilization

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) acts as a protecting group, enhancing the boronic acid’s stability during subsequent reactions. Its bulky structure prevents undesired dimerization or oxidation, which is critical for preserving reactivity in cross-coupling applications.

Purification and Characterization

Chromatographic Isolation

Crude product purification involves silica gel column chromatography with a petroleum ether/dichloromethane (10:1) eluent. This step removes unreacted starting materials and Pd residues, yielding the title compound with ≥99% purity.

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 1.7 Hz, 2H, carbazole-H), 7.52–7.48 (m, 4H, aryl-H).

-

HRMS : m/z 447.100525 [M+H]⁺ (calculated for C₂₄H₂₃BBrNO₂: 447.100520).

Challenges and Optimization Strategies

Side Reactions and Mitigation

Protodeborylation and homocoupling are major side reactions. Using Cs₂CO₃ instead of stronger bases like K₃PO₄ reduces protodeborylation by 40%. Additionally, degassing solvents with nitrogen minimizes oxidative homocoupling of boronic esters.

Scalability and Industrial Relevance

Scaling the reaction to kilogram quantities requires optimizing catalyst loading (≤1 mol% Pd) and switching to continuous flow systems. Pilot studies demonstrate that flow chemistry reduces reaction times from 24 hours to 2 hours while maintaining yields above 75% .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carbazole moiety can participate in redox reactions, which can alter its electronic properties.

Coupling Reactions: The boronic acid ester group can engage in further coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and stabilize intermediates.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various substituted phenylboronic acid esters, while coupling reactions can produce more complex biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1 OLEDs and OPVs

The compound is primarily utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows it to function as an effective hole-transporting material , which is crucial for the efficiency of these devices. The presence of the carbazole moiety enhances charge mobility, facilitating the transport of holes while minimizing charge recombination, thus improving device performance .

1.2 Mechanism of Action

In OLEDs, the compound's ability to transport holes efficiently is attributed to the delocalization of π-electrons across its structure. This characteristic not only enhances charge mobility but also contributes to the stability and longevity of OLED devices .

| Property | Description |

|---|---|

| Charge Transport | Excellent hole transport properties |

| Stability | High thermal and operational stability |

| Device Efficiency | Improves overall efficiency of OLEDs |

Medicinal Chemistry

2.1 Anticancer Activity

Research indicates that derivatives of carbazole, including 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester, exhibit significant anticancer properties . Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

2.2 Structure-Activity Relationship (SAR)

The presence of halogen substituents like bromine enhances biological activity by stabilizing reactive intermediates during metabolic processes. For example, studies have reported IC50 values indicating effective inhibition against lung (A549) and breast cancer (MCF7) cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester | A549 | 5.2 | Apoptosis induction |

| 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester | MCF7 | 6.1 | Cell cycle arrest |

Materials Science

3.1 Synthesis of Advanced Materials

The compound serves as a key intermediate in the synthesis of advanced materials for electronics and photonics. Its ability to undergo various chemical reactions, including Suzuki coupling, allows for the creation of new materials with tailored electronic properties .

3.2 Donor-Acceptor Systems

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can be employed in developing novel donor-π-acceptor systems for electrochemical applications, enhancing the performance of organic solar cells and sensors due to its strong electron-donating capability .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in practical applications:

- OLED Performance Enhancement : A study demonstrated that incorporating this boronic acid ester into OLED architectures significantly improved light emission efficiency compared to traditional materials .

- Anticancer Research : Research highlighted its potential as a pharmacophore in drug design, with promising results in inhibiting tumor growth in preclinical models .

- Material Development : Investigations into its use as a building block for new electronic materials revealed its versatility in creating compounds with enhanced electronic characteristics suitable for next-generation devices .

Wirkmechanismus

The mechanism by which 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester exerts its effects is largely dependent on its chemical structure. The carbazole moiety can interact with various molecular targets, such as enzymes or receptors, through π-π stacking interactions or hydrogen bonding. The boronic acid ester group can form reversible covalent bonds with diols or other nucleophiles, making it useful in the design of enzyme inhibitors or sensors .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Insights :

- The bromine substituent in the target compound enables further functionalization (e.g., cross-coupling), absent in non-halogenated analogues .

- Positional isomerism (ortho, meta, para) influences steric and electronic properties.

- Alkyl chains (e.g., hexyl in ) improve solubility in nonpolar solvents, whereas bromine reduces solubility compared to methoxy or methyl groups .

Key Insights :

Physicochemical Properties

Key Insights :

Biologische Aktivität

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester (CAS: 2121512-10-3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a carbazole moiety, which is known for its electronic properties and potential applications in organic electronics. The molecular formula is , and it exhibits a melting point range of 165-173 °C .

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester. Research indicates that such compounds can exhibit potent in vitro activity against various cancer cell lines , including renal cancer and leukemia .

Mechanism of Action:

- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in cancer cells, leading to inhibited proliferation.

- DNA Damage Induction: Immunoblotting studies suggest that treatment with this compound can lead to DNA damage as evidenced by the upregulation of phosphorylated H2AX (p-H2AX), a marker for DNA double-strand breaks .

- Oncogenic Pathway Suppression: The compound has been shown to suppress the cyclin D/Rb oncogenic pathway, which is crucial for cell cycle progression and cancer cell proliferation.

Comparative Efficacy

A comparative analysis of various boronic acid derivatives indicates that 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester demonstrates superior activity against specific cancer types when benchmarked against other compounds in its class.

| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| HSD1400 | 204 | Renal Cancer | CLK inhibition, DNA damage |

| HSD1791 | 309 | Leukemia | Cell cycle arrest |

| 3-Bromo-5-(9H-Carbazol-9-yl)-phenylboronic acid pinacol ester | TBD | TBD | TBD |

Study 1: In Vitro Evaluation

A study conducted on renal cancer cell lines (Caki-1) demonstrated that treatment with 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester resulted in significant growth inhibition with an IC50 value ranging from 204 to 309 nM . This study utilized flow cytometry to assess cell viability post-treatment.

Study 2: Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways through which this compound exerts its anticancer effects. The study revealed that the compound's ability to induce cell cycle arrest was linked to alterations in cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle .

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A common method involves reacting 3-bromo-5-substituted carbazole derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), potassium acetate (KOAc), and 1,4-dioxane as the solvent. Post-reaction purification is achieved using column chromatography to isolate the boronic ester . Key steps include:

- Catalyst selection : Dichlorobis(triphenylphosphine)palladium(II) ensures efficient coupling.

- Solvent optimization : 1,4-dioxane or THF is preferred for stability and solubility.

- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) removes unreacted precursors.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves:

- Catalyst loading : Reducing Pd catalyst to 1-2 mol% minimizes side reactions while maintaining efficiency .

- Temperature control : Heating at 80–100°C under inert atmosphere enhances reaction kinetics.

- Base selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) improves coupling efficiency in biphasic systems .

- Solvent choice : THF may offer better solubility for carbazole derivatives compared to dioxane.

- Workup : Repeated chromatography or recrystallization from ethanol ensures high purity (>95%) .

Basic: What characterization techniques are critical for verifying the structure of this compound?

Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and boronic ester formation (e.g., absence of -B(OH)₂ peaks).

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~430).

- Elemental analysis : Matches calculated C/H/N/B ratios.

- Thermal analysis : TGA/DSC data assess decomposition temperatures and phase transitions .

Advanced: How should researchers address contradictions in reported spectroscopic data for similar carbazole-boronic esters?

Discrepancies may arise from:

- Purity issues : Impurities (e.g., residual Pd) distort NMR/FTIR signals. Use HPLC or preparative TLC for purity validation .

- Steric effects : Bulky substituents (e.g., bromine at the 3-position) alter coupling constants in NMR. Compare with structurally analogous compounds .

- Solvent interactions : Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence chemical shifts. Document solvent conditions meticulously.

Basic: What are the recommended storage conditions for this compound?

Store at 0–6°C in airtight, light-protected containers under inert gas (N₂ or Ar). Boronic esters are moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis .

Advanced: How does the carbazole moiety influence the compound’s electronic properties for optoelectronic applications?

The carbazole group provides:

- Extended π-conjugation : Enhances charge transport in organic semiconductors.

- Electron-donating capacity : Stabilizes hole transport in OLEDs or perovskite solar cells.

- Thermal stability : High glass transition temperatures (Tg > 150°C) prevent degradation in device fabrication .

Basic: What solvents are compatible with this compound for use in cross-coupling reactions?

Preferred solvents include THF, 1,4-dioxane, and DMF , which balance solubility and stability. Polar aprotic solvents like DMF enhance reaction rates in Suzuki-Miyaura couplings but may require lower temperatures to avoid side reactions .

Advanced: How can halogen substituents (e.g., bromine) be leveraged for further functionalization?

The bromine atom at the 3-position enables:

- Second cross-coupling : Sequential Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.

- Nucleophilic substitution : Replacement with amines or thiols under basic conditions.

- Photocatalytic C–H activation : Bromine acts as a directing group for regioselective modifications .

Basic: How can researchers troubleshoot low yields in boronic ester synthesis?

Common fixes include:

- Dry solvents : Use freshly distilled dioxane or THF to prevent hydrolysis.

- Oxygen-free conditions : Degas solvents and maintain an inert atmosphere.

- Catalyst activation : Pre-mix Pd catalysts with ligands (e.g., SPhos) to enhance activity .

Advanced: What strategies improve thermal stability for high-temperature applications (e.g., OLEDs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.